Molecular Weight and Lipophilicity Differentiation: 2,5-Dimethyl vs. Unsubstituted Phenyl, 4-Methyl, 4-Fluoro, and 2-Chloro Analogs
The target compound exhibits a molecular weight of 254.71 g/mol and a predicted logP of approximately 3.1 (XLogP3-AA), compared to 226.66 g/mol and predicted logP ~2.4 for the unsubstituted phenyl analog . The 4-fluorophenyl analog has MW 244.65 and logP 2.43 . The increased MW and lipophilicity of the target compound arise from the dual methyl substituents, which enhance hydrophobic interactions and alter chromatographic retention behavior. In reversed-phase HPLC purification, the retention time difference between the target compound and the phenyl analog is estimated at >2 minutes under standard C18 gradient conditions, reflecting the significant impact of the 2,5-dimethyl substitution on physical properties.
| Evidence Dimension | Molecular weight and predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 254.71 g/mol; XLogP3-AA ≈ 3.1 (predicted) |
| Comparator Or Baseline | Ethyl 2-chloro-2-(2-phenylhydrazono)acetate (CAS 28663-68-5): MW = 226.66 g/mol; XLogP3-AA ≈ 2.4 (predicted) |
| Quantified Difference | ΔMW = +28.05 g/mol (+12.4%); ΔlogP ≈ +0.7 log units |
| Conditions | Predicted properties using XLogP3-AA algorithm; MW from standard molecular formula calculations |
Why This Matters
Higher molecular weight and logP directly affect solubility, membrane permeability, and chromatographic behavior, making the target compound unsuitable for direct substitution in protocols optimized for the phenyl analog without revalidation of purification and reaction conditions.
